1,2-Dibromobutane
描述
Overview of 1,2-Dibromobutane as a Chemical Entity
This compound is a halogenated hydrocarbon with the chemical formula C4H8Br2. It is a colorless to light yellow liquid characterized by a sweet odor. At room temperature, it exists in a liquid state and is generally described as a clear, slightly viscous fluid. This compound is also known by several synonyms, including α-butylene dibromide and 1,2-butylene bromide. Due to the presence of a chiral center, this compound can exist as different stereoisomers, including enantiomers.
The structure of this compound consists of a four-carbon chain with two bromine atoms attached to adjacent carbons, which makes it reactive and useful in various chemical transformations. It is moderately soluble in polar solvents like water and more soluble in non-polar solvents such as hexane (B92381) and ether. It is considered miscible with alcohol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8Br2 |
| Molecular Weight | 215.92 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Sweet |
| Density | 1.789 g/mL at 25 °C |
| Boiling Point | 166 °C |
| Melting Point | -65 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, ether |
| Refractive Index | 1.540 at 20 °C |
| CAS Number | 533-98-2 |
Data sourced from multiple references.
Significance and Context in Organic Chemistry Research
This compound holds considerable significance as an intermediate in organic synthesis. Its bifunctional nature, owing to the two bromine atoms, allows it to be a versatile precursor for the synthesis of a wide array of more complex organic molecules. This reactivity makes it a valuable tool for researchers in the fields of pharmaceuticals, agrochemicals, and materials science.
In academic research, this compound is frequently used to study reaction mechanisms, particularly elimination and substitution reactions. The presence of two leaving groups on adjacent carbons allows for the controlled formation of alkenes and alkynes, providing insights into the stereochemistry and regioselectivity of these fundamental transformations. Furthermore, its ability to participate in the formation of organometallic reagents, such as Grignard reagents, expands its utility in carbon-carbon bond-forming reactions. The study of its stereoisomers also offers a practical model for understanding concepts of chirality and optical activity in organic molecules.
Historical Perspectives in Chemical Literature and Discovery
The study of halogenated alkanes, including this compound, has been a cornerstone of organic chemistry for over a century. Early research focused on the fundamental reactions of these compounds, such as their synthesis via the halogenation of alkenes. The addition of bromine to 1-butene (B85601) is a classic method for the preparation of this compound, a reaction that has been well-documented in chemical literature.
Historically, compounds like 1,2-dibromoethane (B42909), a close relative of this compound, were used in applications such as anti-knock additives in leaded fuels. While this compound itself may not have had such widespread industrial use, its study has been crucial for the development of synthetic methodologies. For instance, research into the dehydrohalogenation of vicinal dihalides like this compound to form alkynes has been a subject of investigation for many years, contributing to the broader understanding of elimination reactions. The thermochemistry of dibromo-n-butanes was investigated in the early 1970s, providing valuable thermodynamic data for these compounds. More contemporary research continues to explore its utility in novel synthetic pathways, for example, in the synthesis of spiro compounds and as a reagent in oxidative coupling reactions.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,2-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870592 | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.1 [mmHg] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-98-2 | |
| Record name | 1,2-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Butylene dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Synthetic Methodologies of 1,2 Dibromobutane
Direct Bromination Routes
Direct bromination methods involve the addition of bromine to a four-carbon precursor, either an alkane or an alkene.
Bromination of Butane (B89635)
The synthesis of 1,2-dibromobutane from butane is not a primary industrial method because it is difficult to control. The reaction of butane with bromine in the presence of UV light proceeds via a free-radical chain mechanism. lscollege.ac.in This process is a type of halogenation typical for alkanes.
The reaction mechanism involves three stages: initiation, propagation, and termination. lscollege.ac.in
Initiation: UV radiation causes the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). lscollege.ac.in
Propagation: A bromine radical abstracts a hydrogen atom from a butane molecule, forming a butyl radical and hydrogen bromide (HBr). The butyl radical then reacts with another Br₂ molecule to produce a bromobutane and a new bromine radical.
Termination: The reaction stops when radicals combine.
Free-radical bromination of n-butane is not highly selective and yields a mixture of products. doubtnut.com The major product is typically 2-bromobutane, as it is formed from the more stable secondary free radical. doubtnut.com 1-bromobutane (B133212) is formed as a minor product from the less stable primary free radical. doubtnut.com Further bromination can occur, leading to various dibromobutane isomers, including this compound, but controlling the reaction to selectively produce this specific isomer is challenging.
| Reactant | Reagents/Conditions | Major Products | Minor Products |
| n-Butane | Br₂, UV light | 2-Bromobutane | 1-Bromobutane, various dibromobutanes |
Bromination of But-1-ene
A more direct and common method for synthesizing this compound is the electrophilic addition of bromine to but-1-ene. In this reaction, the electron-rich double bond of the alkene attacks the bromine molecule, which acts as an electrophile. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758).
The mechanism involves the formation of a cyclic bromonium ion intermediate. The alkene's π electrons attack one bromine atom, displacing the other as a bromide ion (Br⁻). The initially attacked bromine atom then forms a three-membered ring with the two carbon atoms of the former double bond. In the second step, the bromide ion attacks one of the carbons of the bromonium ion from the side opposite the initial bromine atom (a backside attack). This ring-opening step results in the anti-addition of the two bromine atoms, meaning they are on opposite faces of the carbon-carbon bond.
For but-1-ene, this reaction yields (±)-1,2-dibromobutane. The initial addition of bromine can occur on either face of the double bond, and the subsequent backside attack by the bromide ion leads to a racemic mixture of the two enantiomers.
| Reactant | Reagents/Conditions | Product | Key Feature |
| But-1-ene | Br₂, CCl₄ (or other inert solvent) | (±)-1,2-Dibromobutane | Electrophilic addition, anti-addition via bromonium ion |
Stereochemical Considerations in Bromination of Alkenes
The stereochemistry of bromine addition is a well-studied and stereospecific process. quora.com The outcome depends on the stereochemistry of the starting alkene, as illustrated by the bromination of cis- and trans-2-butene, which yields stereoisomers of 2,3-dibromobutane (B42614).
Bromination of cis-2-butene (B86535): The anti-addition of bromine to cis-2-butene produces a racemic mixture of the two enantiomers, (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. The attack of the bromide ion on the two carbons of the cyclic bromonium ion intermediate results in the formation of a pair of enantiomers in equal amounts.
This stereospecificity, where different stereoisomers of the reactant yield different stereoisomers of the product, is strong evidence for the cyclic halonium ion mechanism.
| Starting Alkene | Product(s) of Bromination | Stereochemical Outcome |
| trans-2-Butene | meso-2,3-Dibromobutane (B1593828) | Achiral meso compound |
| cis-2-Butene | Racemic (±)-2,3-Dibromobutane | Enantiomeric pair |
Synthesis from Acetylene (B1199291) Derivatives
This compound can also be synthesized through multi-step pathways starting from acetylene or its derivatives.
Hydrohalogenation Pathways from 1-butyne (B89482)
The direct conversion of 1-butyne to this compound is not straightforward. The addition of one mole of HBr to 1-butyne would typically follow Markovnikov's rule, placing the bromine on the more substituted carbon to yield 2-bromo-1-butene. A second addition of HBr would then lead to 2,2-dibromobutane. While anti-Markovnikov addition of HBr can be achieved using peroxides, this would yield 1-bromo-1-butene (B1587848). Subsequent reactions would still not directly lead to this compound.
A more viable, though indirect, pathway involves the partial reduction of 1-butyne to but-1-ene, which can then be brominated as described in section 2.1.2.
Multi-step Syntheses involving Acetylide SN2 reactions
A common strategy in organic synthesis is to build a carbon skeleton using acetylide chemistry followed by functional group transformations. A multi-step synthesis of this compound can be designed starting from acetylene.
The general synthetic route is as follows:
Formation of Sodium Acetylide: Acetylene is deprotonated by a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to form sodium acetylide.
Alkylation (SN2 Reaction): The acetylide anion acts as a nucleophile and reacts with an alkyl halide, such as ethyl bromide, in an SN2 reaction. This step forms the four-carbon chain of 1-butyne.
Partial Reduction to Alkene: 1-butyne is partially reduced to but-1-ene. This is commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), and hydrogen gas (H₂). This catalyst prevents over-reduction to butane.
Bromination of Alkene: But-1-ene is then treated with bromine (Br₂) in an inert solvent to yield the final product, this compound, as described previously (Section 2.1.2).
This sequence illustrates a powerful synthetic strategy combining carbon-carbon bond formation with subsequent functionalization.
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | Acetylene | NaNH₂ | Sodium Acetylide | Acid-Base Reaction |
| 2 | Sodium Acetylide | Ethyl Bromide (CH₃CH₂Br) | 1-Butyne | SN2 Alkylation |
| 3 | 1-Butyne | H₂, Lindlar's Catalyst | But-1-ene | Partial Hydrogenation |
| 4 | But-1-ene | Br₂ | This compound | Electrophilic Addition |
Alternative Synthetic Approaches
While the direct bromination of 1-butene (B85601) is a primary route to this compound, several alternative strategies offer unique advantages in terms of mildness, selectivity, or applicability to different substrates. These methods, including the ring-opening of cyclic ethers, catalyzed reductions, and oxidative bromination, represent important areas of research in synthetic organic chemistry.
Conversion of Cyclic Ethers to Dibromo Compounds (e.g., oxolane to 1,4-dibromobutane)
The cleavage and subsequent dibromination of cyclic ethers present a viable, albeit indirect, approach to synthesizing dibromoalkanes. Although this method typically yields α,ω-dibromoalkanes rather than vicinal dibromides like this compound, the underlying chemistry provides valuable insights into C-O bond activation and halogenation. A notable example is the conversion of oxolane (tetrahydrofuran) to 1,4-dibromobutane (B41627).
Traditional methods for this conversion often require harsh conditions, such as refluxing with concentrated hydrobromic acid (HBr) or using aggressive reagents like phosphorus tribromide (PBr₃). However, milder, one-step procedures have been developed. One such method involves treating the cyclic ether with triphenylphosphine (B44618) (PPh₃) and a bromine source like tetrabromomethane (CBr₄) under conditions similar to the Appel reaction. researchgate.net
In a specific application, oxolane was successfully converted to 1,4-dibromobutane in a 93% yield using this reagent system. researchgate.net The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which facilitates the ring opening and subsequent substitution by bromide ions. While this specific example yields 1,4-dibromobutane, the principle of using a PPh₃/CBr₄ system demonstrates a powerful, mild technique for cleaving ether linkages to form C-Br bonds. researchgate.net The reaction conditions, such as solvent and temperature, are critical; for instance, the conversion of oxolane required extended reaction times (10 days) at room temperature in chloroform-d (B32938) (CDCl₃) to achieve significant product formation.
A process for preparing α,ω-bromochloroalkanes from cyclic ethers also highlights the potential for side-product formation. When preparing 1-bromo-4-chlorobutane (B103958) from tetrahydrofuran (B95107) using gaseous HBr and thionyl chloride, operating the initial hydrobromination step at temperatures above 30°C can lead to the formation of undesired 1,4-dibromobutane.
Catalyzed Reductions in Synthesis (e.g., Co(II) catalyzed)
Cobalt-catalyzed reactions have emerged as powerful tools in organic synthesis, offering pathways for C-C bond formation and functional group transformations. While not a direct synthesis of this compound from an alkene, Co(II) complexes are instrumental in reactions involving bromoalkanes, such as reductive couplings and carbonylation.
Research has shown that divalent cobalt-iodide complexes bearing N-heterocyclic carbene (NHC) ligands can effectively activate bromoalkanes. These Co(II) catalysts can promote β-hydrogen elimination from alkyl bromides to form alkenes, a process that is the reverse of hydrobromination. Furthermore, cobalt salts have been found to catalyze the carbonylation of bromoalkanes under UV irradiation, demonstrating their utility in transforming C-Br bonds.
In the broader context of olefin functionalization, Co(II) catalysts, particularly with acetylacetonate (B107027) (acac) ligands, are used for the "oxidation-reduction hydration" of alkenes. These reactions typically convert alkenes into alcohols and demonstrate the ability of Co(II) systems to mediate redox processes at the double bond, a fundamental step required for any vicinal difunctionalization. For instance, Co(II) phthalocyanine (B1677752) complexes can catalytically oxidize styrenes to 1-phenylethanol (B42297) in the presence of O₂ and NaBH₄. The development of Co(II)-NHC catalysts has also led to advances in the hydrogenation of alkenes and alkynes, further underscoring the versatility of cobalt in mediating reactions at carbon-carbon double bonds.
Oxidative Bromination of Alkenes
Oxidative bromination provides an effective alternative to using molecular bromine (Br₂), which is highly toxic and hazardous. This approach generates the active brominating species in situ from a stable bromide source and an oxidant. A prominent example is the use of hydrobromic acid (HBr) in combination with dimethyl sulfoxide (B87167) (DMSO). acs.org
In this system, DMSO serves as both the oxidant and a co-solvent, reacting with HBr to form a bromodimethylsulfonium bromide (BDMS) intermediate. This species then acts as the electrophilic bromine source, adding across the alkene double bond to yield the corresponding 1,2-dibromoalkane. The method is simple, inexpensive, and has been successfully applied to a wide range of olefins, including terminal and polysubstituted alkenes, with good to excellent yields. acs.org The reaction is generally tolerant of various functional groups, such as alcohols, esters, and carboxylic acids.
Table 1: Oxidative Bromination of Various Alkenes using HBr/DMSO
| Alkene Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Octene | 1,2-Dibromooctane | 89 | |
| Cyclohexene | trans-1,2-Dibromocyclohexane | 96 | |
| Styrene | 1,2-Dibromo-1-phenylethane | 91 | |
| (E)-Stilbene | meso-1,2-Dibromo-1,2-diphenylethane | 98 | |
| Indene | trans-1,2-Dibromoindane | 98 |
Yield Optimization and Reaction Condition Analysis
Maximizing the yield of this compound while minimizing side products is a central goal in its synthesis. This requires a thorough analysis of all reaction parameters, from reagents and catalysts to solvents and physical conditions.
Factors Influencing Reaction Yields
Several key factors critically influence the yield and purity of the desired dibromoalkane product.
Stoichiometry: The molar ratio of reactants is crucial. In the bromination of 1,3-butadiene (B125203) (an intermediate process that can lead to precursors of dibromoalkanes), using a slight excess of butadiene (2–5%) helps prevent polybromination. Conversely, in the synthesis of 1,2-dibromo-4-chlorobutane (B28221) from 4-chloro-1-butene, an excess of the brominating agent (bromine) is used to ensure complete conversion of the alkene.
Temperature: Reaction temperature must be carefully controlled to prevent side reactions. The electrophilic addition of bromine to 1,3-butadiene is exothermic, and maintaining optimal temperatures between +5°C and 20°C is necessary. For the halogenation of 1,4-dichlorobutane, controlled temperatures of 40–60°C are recommended to minimize the formation of byproducts. In a process to make 1-bromo-4-chlorobutane, it was noted that lower temperatures (e.g., 60°C vs. 70°C) during the addition of thionyl chloride resulted in a higher yield and less formation of the 1,4-dibromobutane byproduct.
Reaction Time: Sufficient reaction time is needed for the reaction to go to completion, but extended times can sometimes promote the formation of byproducts. Optimizing reaction time is a balance that depends on the specific substrate and conditions.
Formation of Byproducts: The formation of isomers and other byproducts is a major factor affecting yield. In the synthesis of mebeverine, the reaction of a veratric acid derivative with 1,4-dibromobutane at high temperatures (150°C) suffered from the formation of a dimer, which lowered the yield of the desired product. In the synthesis of 1,2-dibromo-4-chlorobutane, the isomeric 1,4-dibromo-2-chlorobutane can form as a byproduct.
Investigation of Catalytic Systems and Solvents
The choice of catalyst and solvent system can dramatically impact the efficiency, selectivity, and environmental footprint of the synthesis.
Solvent Effects: Solvents play a multifaceted role by dissolving reactants, stabilizing intermediates, and influencing reaction pathways. In the bromination of 1,3-butadiene, nonpolar solvents like chloroform (B151607) or hexane (B92381) are used to stabilize the diene-bromine complex. For the synthesis of 1,2-dibromo-4-chlorobutane, dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common solvents. In the oxidative bromination with HBr/DMSO, a mixture of DMSO and chloroform at elevated temperatures was found to be optimal. Ionic liquids have also been explored as "green" recyclable alternatives to traditional chlorinated solvents for stereoselective halogenations.
Catalytic Systems: A wide array of catalytic systems has been developed for the dibromination of alkenes. These range from simple organocatalysts to complex metal-based systems.
Organocatalysis: Simple thiourea (B124793) catalysts have been used for the stereospecific dibromination of alkenes with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a stable bromine source at room temperature.
Metal Catalysis: While many dibrominations proceed without a catalyst, metal catalysts are crucial for achieving high selectivity in more complex transformations. For instance, copper(II) bromide can act as both the reactant and catalyst in the highly stereoselective bromination of alkynes. Palladium-catalyzed reactions are used for intramolecular aminochlorination, and titanium-based Lewis acids have been employed in catalytic, enantioselective dibrominations. Electrochemical methods, which use an electric current to drive the reaction, often utilize bromide salts that serve as both the bromine source and the supporting electrolyte, representing a sustainable approach.
Table 2: Overview of Selected Reagent and Solvent Systems for Dibromination
| Bromine Source/System | Catalyst/Co-reagent | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| HBr / DMSO | None (DMSO is oxidant) | DMSO / Chloroform | Inexpensive, avoids molecular bromine. | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Thiourea (organocatalyst) | Not specified | Organocatalytic, stereospecific. | |
| N-Bromosuccinimide (NBS) | Lithium Bromide (LiBr) | Tetrahydrofuran (THF) | Mild conditions, good to excellent yields. | |
| Potassium Bromide (KBr) | Orthoperiodic acid | Dichloromethane / Water | Efficient, room temperature, short reaction times. | |
| Bromine (Br₂) | None | Ionic Liquids (e.g., [bmim]PF₆) | "Green" alternative to chlorinated solvents. | |
| Diethyl α,α-dibromomalonate | BrTi(Oi-Pr)₃ / TADDOL | Not specified | Catalytic, enantioselective dibromination. |
Reactivity and Reaction Mechanisms of 1,2 Dibromobutane
Elimination Reactions
Elimination reactions of 1,2-dibromobutane involve the removal of the two bromine atoms and two hydrogen atoms from the carbon skeleton, leading to the formation of unsaturated products such as alkenes and alkynes.
Dehydrohalogenation with Strong Bases (e.g., Sodamide to form 1-butyne)
The treatment of this compound with a strong base induces a double dehydrohalogenation, a two-step elimination process, to yield an alkyne. Sodamide (NaNH₂) in liquid ammonia (B1221849) is a particularly effective reagent for this transformation. The reaction proceeds via an E2 (bimolecular elimination) mechanism.
In the first step, the strong base abstracts a proton from a carbon atom adjacent to one of the bromine atoms. Simultaneously, the C-Br bond breaks, and a double bond is formed, resulting in a bromoalkene intermediate, such as 1-bromo-1-butene (B1587848) or 2-bromo-1-butene.
Reaction Step 1: Formation of Bromoalkene Intermediate
The second elimination step requires more vigorous conditions as the vinyl halide intermediate is less reactive than the initial alkyl halide. A second equivalent of the strong base abstracts a proton, leading to the formation of the triple bond and the final alkyne product, 1-butyne (B89482).
Reaction Step 2: Formation of Alkyne
The use of a very strong base like sodamide is crucial. Weaker bases, such as potassium hydroxide (B78521) (KOH) in ethanol, can also effect the elimination, but often lead to isomerization of the initially formed terminal alkyne (1-butyne) to the more thermodynamically stable internal alkyne (2-butyne). The strong basicity of the amide ion and the low temperature of liquid ammonia favor the formation of the kinetically controlled product, 1-butyne, which is trapped as its sodium salt (sodium butynide), preventing rearrangement.
| Reagent | Intermediate Product | Final Product | Key Reaction Condition |
|---|---|---|---|
| Sodamide (NaNH₂) in liquid NH₃ | 1-Bromo-1-butene / 2-Bromo-1-butene | 1-Butyne | Use of a very strong base to prevent isomerization. |
| Potassium Hydroxide (KOH) in ethanol | 1-Bromo-1-butene | Mixture of 1-Butyne and 2-Butyne (major) | Higher temperatures can lead to isomerization to the more stable internal alkyne. |
Reductive Elimination with Metals (e.g., Zinc to form 1-butene (B85601), or 1,2-diethylcyclobutane)
Vicinal dihalides like this compound can undergo reductive elimination when treated with certain metals, most notably zinc dust. This reaction, often referred to as dehalogenation, results in the formation of an alkene. The primary product of the reaction between this compound and zinc is 1-butene.
The mechanism involves the transfer of two electrons from the zinc metal to the dibromide. This can occur in a concerted or stepwise fashion, leading to the expulsion of both bromide ions and the formation of a carbon-carbon double bond.
Reaction with Zinc:
Interestingly, the reaction conditions, including the order of reagent addition and the physical form of the zinc, can influence the product distribution.
Adding this compound to zinc powder favors a two-electron transmetallation process, leading to 1-butene as the major product.
Adding zinc powder to this compound can introduce a minor pathway involving a one-electron process via a radical anion, which can lead to the formation of a cyclized product, 1,2-diethylcyclobutane. The use of zinc ribbons has been reported to yield greater amounts of this cyclobutane (B1203170) derivative compared to powdered zinc.
| Reaction Condition | Major Product | Minor Product | Proposed Mechanism |
|---|---|---|---|
| This compound added to powdered zinc | 1-Butene | - | Two-electron transmetallation. |
| Powdered zinc added to this compound | 1-Butene | 1,2-Diethylcyclobutane | Minor pathway via a one-electron radical anion mechanism. |
| Zinc ribbons | 1-Butene | 1,2-Diethylcyclobutane (increased yield) | Slower reaction rate may favor the cyclization pathway. |
Dehalogenation Mechanisms (e.g., Sodium in liquid ammonia)
Dehalogenation of vicinal dibromides can also be achieved using reagents like sodium metal in liquid ammonia or sodium iodide in acetone (B3395972). The reaction with sodium iodide in acetone is a classic example of an E2 elimination mechanism that is both stereoselective and stereospecific, typically proceeding via an anti-elimination pathway.
When this compound is treated with sodium metal in liquid ammonia, a powerful reducing system, a dehalogenation reaction occurs to form an alkene. This reaction is mechanistically distinct from the base-induced dehydrohalogenation. The sodium metal acts as a source of solvated electrons in the liquid ammonia. These electrons are potent reducing agents. The reaction likely proceeds through a radical or carbanionic intermediate, culminating in the elimination of both bromine atoms to form 1-butene. This method is effective for the conversion of vicinal dihalides to alkenes. While experimental data for this compound specifically is sparse in readily available literature, the reaction is a known general transformation for vicinal dihalides.
Reductive β-Elimination in Environmental Contexts (referencing 1,2-dibromoethane (B42909) as analogous)
In environmental settings, halogenated hydrocarbons like this compound can undergo microbially-mediated degradation. The reductive dehalogenation of the closely related compound 1,2-dibromoethane (EDB) provides a well-studied analogue for these processes. Organohalide-respiring bacteria (OHRB), such as certain strains of Dehalococcoides and Dehalogenimonas, can use these compounds as electron acceptors in a process called organohalide respiration.
The primary transformation product of EDB in these contexts is the non-toxic compound ethene, formed via a dihaloelimination reaction. This process is a type of reductive β-elimination. Two main enzymatic mechanisms are proposed:
Concerted Dihaloelimination: Both carbon-bromine bonds are broken simultaneously in a single step.
Stepwise β-Elimination: One C-Br bond is broken to form an intermediate, which then rapidly loses the second bromide ion.
By analogy, it is expected that this compound would be reductively dehalogenated by similar microbial consortia to 1-butene. Isotope fractionation studies on EDB have shown that different enzymatic pathways (e.g., concerted dihaloelimination vs. nucleophilic substitution) can be distinguished, providing insights into the underlying reaction mechanisms in contaminated sites.
Substitution Reactions
Besides elimination, this compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the bromine atoms. A competition between substitution and elimination pathways is common, with the outcome depending on factors such as the structure of the substrate, the nature of the nucleophile (strength and steric hindrance), the solvent, and the temperature.
Nucleophilic Substitution Pathways
This compound possesses two electrophilic carbon centers susceptible to nucleophilic attack: a primary carbon (C1) and a secondary carbon (C2). This structural feature allows for different substitution pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms.
SN2 Reaction: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the primary carbon (C1) is more susceptible to SN2 attack due to less steric hindrance compared to the secondary carbon (C2). An SN2 reaction at a chiral center results in an inversion of stereochemistry.
SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. The first, rate-determining step is the spontaneous dissociation of the C-Br bond to form a bromide ion and a carbocation. The secondary carbon (C2) of this compound can form a secondary carbocation, which is more stable than the primary carbocation that would form at C1. Therefore, the SN1 pathway is more likely to occur at the secondary position, especially with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate.
The competition between SN1/SN2 and E1/E2 is a key aspect of the chemistry of this compound. Strong, bulky bases tend to favor elimination, whereas strong, non-basic nucleophiles favor substitution. For instance, treatment with a nucleophile like the cyanide ion (CN⁻) would likely lead to substitution products, while a bulky base like potassium tert-butoxide would favor elimination.
Grignard Reaction Pathways
The reaction of this compound with magnesium metal, the standard procedure for forming a Grignard reagent, does not typically yield a stable di-Grignard reagent. Instead, due to the vicinal (adjacent) positioning of the two bromine atoms, the compound primarily undergoes an elimination reaction. The process is initiated by the reaction of one bromine atom with magnesium. However, the resulting intermediate readily eliminates the second bromide ion to form a more stable product, 1-butene, and magnesium bromide.
In contrast, α,ω-dihaloalkanes, such as 1,4-dibromobutane (B41627), can form bis-Grignard reagents under similar conditions because the halogens are sufficiently separated to prevent rapid intramolecular elimination.
Derivatization Reactions
This compound, possessing two electrophilic carbon centers, can serve as an alkylating agent for nucleophiles such as thiols. The reaction of dibromides with compounds containing one or more thiol (sulfhydryl) groups can lead to the formation of new carbon-sulfur bonds. When a compound contains two thiol groups or a thiol and another nucleophilic group in a suitable position, this compound can act as a bridging agent to form a heterocyclic ring system.
For example, the ammonium (B1175870) salt of 4-nitroimidazole-5-thiol can be alkylated at both a nitrogen and a sulfur atom by various dihaloalkanes, such as 1,2-dichloroethane (B1671644) and 1,4-dibromobutane, to yield bicyclic products. This type of reaction proceeds via sequential nucleophilic substitution (S_N2) steps, where the thiolate anion first attacks one of the carbon-bromine bonds, followed by an intramolecular attack by the second nucleophile to displace the remaining bromide and close the ring. While some linkers like 1,2-dibromoethane have been noted to yield cyclized peptides from dithiols, the reaction is often most efficient with more reactive linkers.
A key application of thiol alkylation with dibromides is in chemical derivatization for mass spectrometry (MS) analysis. Many "soft" ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are most sensitive for analytes that are pre-charged or easily ionized. Thiols are not readily detected by these methods, but they can be converted into permanently charged sulfonium (B1226848) salts.
The reaction of a thiol with a dibromide, such as 1,4-dibromobutane or 1,2-xylylene dibromide, results in the formation of a stable cyclic sulfonium cation. This fixed-charge derivative is easily detected with high sensitivity in MS. The general mechanism involves the initial S_N2 attack of the thiol on one of the brominated carbons, followed by a rapid intramolecular cyclization where the sulfur atom displaces the second bromide, forming a stable five- or six-membered ring with a positive charge localized on the sulfur atom. These derivatized cations can be further analyzed using tandem mass spectrometry (MS/MS) to determine the structure of the original thiol based on characteristic fragmentation patterns.
This compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of two reactive bromine atoms on an aliphatic chain allows for its use as a building block in the construction of more complex molecules. It serves as a starting material or intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, its structure can be incorporated to develop new drugs or pesticides by undergoing reactions that introduce different functional groups. The compound can be used to synthesize other organic compounds through reactions like elimination to form butenes or substitution to introduce other functionalities.
Formation of Sulfonium Cations for Mass Spectrometry Analysis
Mechanistic Studies
Voltammetric techniques, particularly cyclic voltammetry, have been employed to investigate the electrochemical reduction mechanism of vicinal dibromides like this compound. These studies reveal important details about the electron transfer process and subsequent chemical steps. The electrochemical reduction of 1,2-dibromoalkanes typically proceeds via a concerted mechanism.
Research shows that vicinal dibromides exhibit a single, irreversible cathodic peak in cyclic voltammograms. This reduction occurs at a potential significantly more positive than that required for the reduction of a corresponding monobromoalkane, indicating that the presence of the second bromine atom facilitates the reduction. The proposed mechanism involves a single two-electron transfer step that leads to the simultaneous cleavage of both carbon-bromine bonds and the formation of a π-bond between the carbon atoms, yielding an alkene (e.g., 1-hexene (B165129) from 1,2-dibromohexane) and two bromide ions. This process preferentially occurs when the molecule can adopt an anti-periplanar conformation, where the two bromine atoms are on opposite sides of the C-C bond, which is the optimal geometry for a concerted E2 elimination.
| Technique | Analyte | Key Findings | Proposed Mechanism |
| Microelectrode Voltammetry | This compound | Investigation of Co(II) catalyzed reduction in DMF. | Catalytic cycle involving cobalt species. |
| Cyclic Voltammetry | Vicinal Dibromides (general) | Single irreversible reduction peak. | Concerted two-electron transfer. |
| Cyclic Voltammetry | 1,2-Dibromohexane | Cathodic peak potential is less negative than for 1,6-dibromohexane. | Concerted elimination to form 1-hexene. |
| Cyclic Voltammetry | Vitamin B12 mediated reduction of vicinal dibromides | Electric field effects at the liquid-liquid interface can alter reaction rates and conformer populations. | Interfacial electrocatalysis. |
Kinetic Studies of Reaction Rates
Kinetic studies are fundamental to understanding the reaction mechanisms of this compound. By measuring how the rate of a reaction changes with varying concentrations of reactants, it is possible to determine the reaction's rate law and gain insight into the molecularity of the rate-determining step. This data helps to distinguish between competing pathways, such as substitution (SN1, SN2) and elimination (E1, E2).
For this compound, reactions often follow either first-order or second-order kinetics.
Second-order kinetics (e.g., Rate = k[this compound][Nucleophile]) imply that the rate-determining step is bimolecular, involving a collision between both the substrate and the nucleophile. This is characteristic of SN2 and E2 mechanisms.
First-order kinetics (e.g., Rate = k[this compound]) indicate that the rate-determining step is unimolecular, involving only the substrate. This is typical for SN1 and E1 mechanisms, where the initial, slow step is the formation of a carbocation.
Detailed Research Findings
Kinetic studies of the reactions of this compound and similar vicinal dibromides have provided significant evidence for the prevalence of the E2 mechanism in the presence of a base. The reaction of this compound with iodide ions, for instance, has been a subject of kinetic investigation. In such reactions, the iodide ion acts as a base/nucleophile, leading to the elimination of the two bromine atoms to form an alkene.
The rate of E2 reactions is sensitive to the concentration of both the alkyl halide and the base, exhibiting second-order kinetics. The reaction proceeds in a single, concerted step where the base removes a proton from the carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.
The following interactive table illustrates how experimental data from kinetic studies can be used to determine the rate law for a hypothetical reaction of this compound with a generic nucleophile (Nu⁻).
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻) at a Constant Temperature.
| Experiment | Initial [this compound] (mol dm⁻³) | Initial [Nu⁻] (mol dm⁻³) | Initial Rate of Reaction (mol dm⁻³ s⁻¹) |
|---|---|---|---|
| 1 | 0.050 | 0.050 | 2.0 x 10⁻⁵ |
| 2 | 0.100 | 0.050 | 4.0 x 10⁻⁵ |
| 3 | 0.050 | 0.100 | 4.0 x 10⁻⁵ |
Analysis of Data:
From this data, the rate constant (k) can be calculated using the values from any of the experiments. Using data from Experiment 1:
k = Rate / ([this compound][Nu⁻]) k = (2.0 x 10⁻⁵ mol dm⁻³ s⁻¹) / (0.050 mol dm⁻³ * 0.050 mol dm⁻³) k = 8.0 x 10⁻³ dm³ mol⁻¹ s⁻¹
This calculated rate constant is specific to the reaction under the given conditions (e.g., temperature, solvent). Factors such as using a stronger base, changing the solvent polarity, or increasing the temperature would lead to a different rate constant. For example, polar aprotic solvents are known to favor SN2 mechanisms. The structure of the substrate also plays a crucial role; steric hindrance around the reaction center can significantly affect the reaction rate. In the case of 2-bromobutane, elimination reactions are directed toward producing the more stable, highly substituted alkene, a principle known as Zaitsev's Rule.
Spectroscopic Characterization and Analytical Methodologies for 1,2 Dibromobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of 1,2-Dibromobutane. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the individual atoms within the molecule.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The molecule has four distinct proton environments, leading to four sets of signals in the spectrum. The chemical shifts (δ) are influenced by the electronegativity of the adjacent bromine atoms.
Key features of the ¹H NMR spectrum include:
A triplet corresponding to the methyl (CH₃) protons.
A multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.
A multiplet for the methine (CH) proton attached to a bromine atom.
A multiplet for the methylene (CH₂) protons attached to a bromine atom.
The splitting patterns of these signals arise from spin-spin coupling with neighboring non-equivalent protons, following the n+1 rule. The integration of the peak areas corresponds to the ratio of the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (ppm) | Splitting Pattern |
| CH₃ | ~1.1 | Triplet |
| CH₂ (next to CH₃) | ~2.1 | Multiplet |
| CH₂Br | ~3.6-3.8 | Multiplet |
| CHBr | ~4.2 | Multiplet |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the attached bromine atoms, which cause a downfield shift for the adjacent carbons.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C1 (CH₂Br) | 37.1 |
| C2 (CHBr) | 52.8 |
| C3 (CH₂) | 34.3 |
| C4 (CH₃) | 11.5 |
Source: SpectraBase. The data was acquired in Chloroform-d (B32938) with TMS as a reference.
NMR spectroscopy is a valuable technique for in situ reaction monitoring, allowing for the real-time observation of chemical transformations. By acquiring a series of NMR spectra over time, the consumption of reactants and the formation of products can be quantified. This is particularly useful for studying reactions involving this compound, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For effective in situ monitoring, the reaction should not be excessively fast, and the signals of interest must have a sufficient signal-to-noise ratio within a few scans.
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing a characteristic fingerprint. For this compound, the IR spectrum reveals the presence of C-H and C-Br bonds.
The Fourier-Transform Infrared (FTIR) spectrum of this compound, typically measured in a capillary cell, and its vapor phase IR spectrum provide complementary information. The NIST Chemistry WebBook contains IR spectral data for this compound, although it notes that spectra measured on dispersive instruments may differ from those obtained with FTIR instruments. The presence of this compound has been identified in the Nicolet Vapor-Phase FT-IR Spectral Library.
Key vibrational bands in the IR spectrum of this compound include:
C-H stretching: Found in the region of 2850-3000 cm⁻¹.
C-H bending: Typically observed around 1465 cm⁻¹.
C-Br stretching: Characteristically appears in the lower frequency region of the spectrum, generally between 500-700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can aid in its identification. The molecular weight of this compound is approximately 215.91 g/mol .
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum.
Common fragmentation pathways involve the loss of bromine atoms or alkyl fragments.
Tandem Mass Spectrometry (MS/MS) for Derivatized Compounds
Other Spectroscopic and Analytical Techniques
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound exhibits characteristic peaks corresponding to the stretching and bending vibrations of its chemical bonds. The carbon-bromine (C-Br) stretching modes are particularly prominent in the Raman spectra of haloalkanes and typically appear in the region of 500-700 cm⁻¹. Studies on various haloalkanes have shown that the frequency of the C-Br stretch is influenced by the molecular structure. For this compound, specific Raman shifts can be assigned to the different conformers that may exist in the liquid phase. While detailed spectral assignments for this compound were not found in the provided search results, general trends for haloalkanes are applicable.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For haloalkanes like this compound, the absorption in the UV region is due to electronic transitions involving the non-bonding electrons on the bromine atoms and the C-Br bonding and anti-bonding orbitals (n → σ* transitions). These transitions are typically broad and occur in the far UV region. The absorption maxima for bromoalkanes generally shift to longer wavelengths (red shift) with increasing substitution on the carbon atom bearing the bromine. While specific UV-Vis spectra for this compound were not detailed in the search results, studies on other bromoalkanes show appreciable photon cross-sections at wavelengths greater than 295 nm, which can be relevant for understanding their atmospheric photolysis. For example, isomerization kinetics of related compounds have been monitored using UV-Vis spectroscopy.
Theoretical and Computational Studies of 1,2 Dibromobutane
Computational Modeling of Molecular Structure and Properties
Computational modeling is employed to predict the three-dimensional structure and various physicochemical properties of 1,2-dibromobutane. Through techniques such as molecular mechanics and quantum chemistry, researchers can determine stable conformations and their relative energies. For this compound, this involves analyzing the rotation around the C1-C2 carbon bond to identify staggered and eclipsed conformers and their potential energy landscape.
These models also allow for the calculation of key molecular descriptors. For instance, the dipole moment, a measure of molecular polarity, has been computationally determined for this compound. Similarly, properties like molar volume and molecular refractive power can be predicted. These computed values are essential for understanding the intermolecular forces and physical behavior of the compound.
Computed Molecular Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₄H₈Br₂ | |
| Molecular Weight | 215.91 | g/mol |
| Dipole Moment | 1.24 | D |
| Molar Volume | 118.6 | mL/mol |
| Molecular Refractive Power | 35.72 | mL/mol |
Data sourced from Stenutz and PubChem .
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations offer a more profound understanding of the electronic structure of this compound. Density Functional Theory (DFT) is a widely used method in this domain, providing a balance between accuracy and computational cost for many-electron systems. DFT calculations can be used to optimize the molecular geometry of this compound, finding the most stable arrangement of its atoms by minimizing the total energy.
These calculations are fundamental for:
Determining Electron Distribution: Mapping the electron density to identify regions of high or low electron density, which is crucial for predicting reactivity.
Calculating Spectroscopic Properties: Predicting properties such as NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.
Energy Calculations: Determining the energies of different conformers and transition states to understand the molecule's stability and reaction kinetics.
While specific, in-depth DFT studies on this compound are not broadly published, the application of standard functionals (like B3LYP) and basis sets (like 6-31G) is a standard procedure for analyzing such halogenated alkanes.
Thermochemical Data and Enthalpies of Formation
Thermochemical data quantify the energy changes associated with chemical reactions and phase transitions. The standard enthalpy of formation (ΔfH°) is a critical value, representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This data can be determined through experimental methods like reaction calorimetry and is often compiled in extensive databases.
For this compound, thermochemical properties have been reported for both the liquid and gaseous phases. These values are crucial for thermodynamic calculations in chemical engineering and reaction analysis. The National Institute of Standards and Technology (NIST) provides a comprehensive collection of this data, referencing various primary research studies.
Selected Thermochemical Properties of this compound at 298.15 K
| Property | State | Value | Unit | Source |
|---|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -142.1 | kJ/mol | |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -99.2 | kJ/mol | |
| Standard Molar Gibbs Energy of Formation (ΔfG°) | Liquid | -91.6 | kJ/mol | |
| Standard Molar Gibbs Energy of Formation (ΔfG°) | Gas | -13.1 | kJ/mol |
Prediction of Reaction Pathways and Energetics
Computational chemistry is instrumental in predicting the likely reaction pathways of this compound and their associated energy changes. By modeling the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that exist between reactants and products. The energy required to reach this state is the activation energy (Ea), which determines the reaction rate.
For an alkyl halide like this compound, a common reaction is the elimination of hydrogen bromide (HBr). sathyabama.ac.in Computational methods can be used to model the energetics of competing elimination (E1, E2) and substitution (SN1, SN2) mechanisms. sathyabama.ac.in These models help predict which pathway is more favorable under specific conditions (e.g., choice of solvent). sathyabama.ac.in According to the Hammond Postulate, the structure of the transition state can be used to predict the structure of the resulting products. sathyabama.ac.in Advanced methods, such as stochastic surface walking (SSW), can even be used to explore numerous potential reaction channels without prior assumptions, providing a comprehensive view of a system's reactivity.
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in Complex Molecule Synthesis
1,2-Dibromobutane is a valuable intermediate in the creation of more complex chemical structures. Its two reactive bromine atoms can be substituted or eliminated, providing a pathway to a variety of functionalized molecules. This reactivity makes it a key component in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals.
In the pharmaceutical and agrochemical industries, this compound is utilized as a starting material or intermediate for producing a range of organic compounds. It is a precursor in the synthesis of various molecules, where the butane (B89635) backbone is incorporated into the final product, or the bromine atoms facilitate the construction of more intricate molecular architectures. For instance, it is employed in the synthesis of certain active pharmaceutical ingredients and is a building block for some pesticides and herbicides. The compound's bifunctionality is key to its role in creating these specialized chemicals.
The application of this compound extends to the synthesis of various specialty chemicals. It serves as an intermediate in the production of compounds used in the flavor and fragrance industry. It is also a precursor in the synthesis of more complex halogenated compounds, such as 3-chloro-1,2-dibromobutane, which itself is an intermediate for other organic molecules.
Synthesis of Pharmaceuticals and Agrochemicals
Role in Ring Closure and Cyclization Reactions
This compound and its isomers are key reactants in the synthesis of cyclic compounds, particularly cyclobutane (B1203170) derivatives. While 1,4-dihalides are more commonly used for creating cyclobutane rings through 1,4-cycloelimination, vicinal dihalides like this compound can also participate in cyclization reactions. For example, the reaction of 1,3-dibromobutane (B89751) with zinc dust can yield cyclopropane (B1198618) derivatives. The formation of bicyclic 1,2-cyclobutanediols has been achieved through a palladium-catalyzed 4-exo-dig cyclocarbopalladation, demonstrating a pathway to strained cyclobutane systems.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1,4-Dibromobutane (B41627) | Lithium Amalgam, Dioxane | Cyclobutane | 80 | |
| 1,4-Dibromo-2,2-dimethylbutane | Lithium Amalgam, Dioxane | 1,1-Dimethylcyclobutane | 75 | |
| 1,4-Dichlorobutane | Sodium/Potassium Vapors | Cyclobutane | 70 | |
| 1-Chloro-4-bromobutane | Lithium Amalgam | Cyclobutane | 57 | |
| 1,4-Dibromobutane | Lithium Amalgam, Tetrahydrofuran (B95107) | Cyclobutane | 64 |
Derivatization in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, often by enhancing its detectability. this compound can be used as a derivatizing agent. For example, in gas chromatography, derivatized cyclodextrins are used as chiral stationary phases to separate enantiomers, and this compound is one of the many compounds that can be resolved using these techniques. Furthermore, dibromides can be used in the derivatization of thiols to form cyclic sulfonium (B1226848) cations, which are more readily detected by mass spectrometry techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).
Investigation in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Research has explored the use of dibromoalkanes, such as 1,4-dibromobutane, in the formation of inclusion complexes with host molecules like pillar arenes. In these complexes, the guest molecule (dibromobutane) is encapsulated within the cavity of the host molecule, stabilized by interactions such as C–H⋯π and C–H⋯O forces. These inclusion complexes can then self-assemble into larger supramolecular networks through intermolecular forces, including halogen–halogen (Br⋯Br) interactions. This research provides insight into the role of halogen-containing guests in the self-assembly of supramolecular structures.
| Host Molecule | Guest Molecule | Key Interactions | Resulting Structure | Reference |
| Triflate-functionalized pillar arenes | 1,4-Dibromobutane | C–H⋯π, C–H⋯O, Br⋯Br | Supramolecular networks | |
| Permethylated-pillar arenes | 1,4-Dibromobutane | C–H⋯π, C–H⋯O, C–Br⋯Br–C | Linear supramolecular polymers |
Environmental and Biological Research Relevant to Halogenated Hydrocarbons Analogous to 1,2 Dibromoethane
Environmental Fate and Transport Studies (e.g., persistence in soil and groundwater)
Halogenated hydrocarbons like 1,2-dibromoethane (B42909) (EDB), an analog of 1,2-dibromobutane, exhibit significant persistence in the environment, particularly in soil and groundwater. Due to its stability against hydrolysis and limited biodegradation in subsurface soils, EDB is expected to persist in groundwater for extended periods. While volatilization is a primary removal mechanism from surface waters, a portion of these compounds can become strongly sorbed within the micropores of soil particles. This entrapped fraction is resistant to mobilization, chemical transformation, and microbial degradation, leading to a slow, long-term leaching process that can contaminate groundwater for years. In fact, residual EDB has been detected in agricultural topsoils up to 19 years after its last known application, demonstrating its remarkable persistence. The release of this residual contamination is a very slow diffusion-controlled process.
The mobility of these compounds in soil is generally high, yet they can persist due to this micropore entrapment. This persistence is a key factor in their long-term environmental impact.
Biodegradation Mechanisms in Anaerobic and Aerobic Environments
The biodegradation of halogenated hydrocarbons like this compound is influenced by the presence or absence of oxygen.
Anaerobic Environments: Many halogenated organic compounds are more readily degraded under strictly anaerobic (oxygen-free) conditions compared to aerobic conditions. In anaerobic environments, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or the halogenated compound itself for respiration. The primary mechanism for the breakdown of highly halogenated compounds is reductive dehalogenation, where a halogen atom is replaced with a hydrogen atom. This process can be a co-metabolic reaction or linked to the organism's respiration, a process termed dehalorespiration. For many chlorinated and brominated compounds, anaerobic biodegradation is a more effective pathway.
Aerobic Environments: In aerobic (oxygen-rich) environments, some halogenated hydrocarbons can be degraded, though often less efficiently than under anaerobic conditions, especially for highly halogenated molecules. However, mixed bacterial cultures have been enriched that are capable of the complete aerobic mineralization of compounds like 1,2-dibromoethane. Methanotrophic bacteria, which utilize methane (B114726) as their energy source, can also degrade some low-molecular-weight halogenated hydrocarbons aerobically. The enzyme responsible for this, methane monooxygenase (MMO), can co-metabolize these compounds.
Abiotic Degradation Pathways (e.g., with zero-valent iron)
Abiotic degradation, or degradation without the involvement of living organisms, provides an important remediation pathway for halogenated hydrocarbons. One of the most studied methods is the use of zero-valent iron (ZVI).
Zero-valent iron can effectively dehalogenate a variety of chlorinated and brominated hydrocarbons in aqueous environments. This process, known as reductive dehalogenation, involves the transfer of electrons from the iron metal to the halogenated compound, leading to the removal of halogen atoms. For vicinal dibromides, like this compound, this typically results in a reductive β-elimination reaction, forming an alkene.
The reaction with ZVI is a surface-mediated process. Nanoscale zero-valent iron (nZVI) has garnered significant attention due to its high reactivity and large surface area, which can enhance the rate of degradation. The efficiency of this degradation can be influenced by factors such as pH and the concentration of the reactants. This technology is considered a promising approach for the remediation of groundwater contaminated with these persistent pollutants.
Toxicological Mechanisms and Metabolic Transformations (referencing 1,2-dibromoethane as analogous)
The toxicity of 1,2-dibromoethane (EDB), and by analogy other vicinal dihaloalkanes, is intrinsically linked to its metabolic activation into reactive intermediates. Two primary metabolic pathways are responsible for its toxic effects: cytochrome P-450 (CYP450) mediated oxidation and glutathione (B108866) (GSH) conjugation.
The reactive metabolites of EDB can cause significant cellular damage through several mechanisms:
Lipid Peroxidation: The oxidative metabolism of EDB can lead to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. The metabolite 2-bromoacetaldehyde is thought to contribute to this process. Studies have shown that EDB exposure can induce the formation of lipid peroxides and that this effect is a component of its cytotoxicity.
Macromolecular Binding: Both the oxidative and conjugation pathways produce reactive intermediates that can covalently bind to cellular macromolecules like proteins, RNA, and DNA. The metabolite 2-bromoacetaldehyde, formed via the CYP450 pathway, is known to bind to proteins, contributing to tissue damage. The glutathione conjugate, S-(2-bromoethyl)glutathione, is primarily responsible for binding to DNA, which is linked to the compound's genotoxicity. This binding has been observed in various tissues, with the highest levels typically found in the liver and kidneys.
The metabolism of EDB generates several reactive species:
Oxidative Pathway (CYP450): This pathway, primarily involving the enzyme CYP2E1, metabolizes EDB to 2-bromoacetaldehyde. This aldehyde is a reactive electrophile that can bind to proteins and also be further metabolized to 2-bromoethanol (B42945) and bromoacetic acid. 2-bromoacetaldehyde is considered a key mediator of the cytotoxic effects of EDB.
Conjugation Pathway (Glutathione S-transferase - GST): EDB can be directly conjugated with glutathione (GSH) by glutathione S-transferases (GSTs). This reaction forms S-(2-bromoethyl)glutathione, which can rearrange to form a reactive episulfonium ion. This highly reactive intermediate is capable of alkylating DNA, leading to the formation of DNA adducts, and is considered the primary driver of EDB's genotoxic and carcinogenic effects. The major DNA adduct formed is S-[2-(N7-guanyl)ethyl]glutathione.
Table of Key Metabolites and Their Roles
| Metabolite | Formation Pathway | Primary Toxicological Role |
|---|---|---|
| 2-Bromoacetaldehyde | CYP450 Oxidation | Covalent binding to proteins, cytotoxicity, lipid peroxidation. |
| S-(2-bromoethyl)glutathione | Glutathione Conjugation | Formation of DNA adducts, genotoxicity, carcinogenicity. |
Research on 1,2-dibromoethane has demonstrated significant genetic and reproductive toxicity.
Genetic Toxicity: EDB is a well-established genotoxic agent. It induces mutations in bacteria (Ames test) and in cultured mammalian cells. It has been shown to cause DNA damage, sister chromatid exchanges, and unscheduled DNA synthesis in various in vitro systems. The primary mechanism of its genotoxicity is the formation of DNA adducts by the glutathione conjugate, S-(2-bromoethyl)glutathione.
Reproductive Toxicity: Studies in both humans and animals have indicated that EDB is a male reproductive toxicant. In occupationally exposed workers, effects such as decreased sperm count and motility have been reported. In animal studies, oral and inhalation exposure to EDB has resulted in testicular atrophy, damage to sperm, and reduced fertility in males. Effects on sperm appear to occur during spermatogenesis. Developmental toxicity studies have shown effects such as reduced fetal body weight and skeletal abnormalities at maternally toxic doses.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Dibromoethane |
| 1,4-Dibromobutane (B41627) |
| 2,3-Dibromobutane (B42614) |
| Bromoacetic acid |
| Bromoacetaldehyde |
| Bromoethanol |
| Carbon tetrachloride |
| Chloroform (B151607) |
| Dichloroethane |
| Dichloroethene |
| Disulfiram |
| Ethylene (B1197577) |
| Glutathione |
| Methane |
| Methylene (B1212753) chloride |
| S-(2-bromoethyl)glutathione |
| S-carboxymethylglutathione |
| Tetrachloroethene |
| Thiodiacetic acid |
| Trichloroethane |
| Trichloroethene |
| Vinyl chloride |
Metabolite Formation and Reactivity
Bioremediation Strategies for Halogenated Contaminants
Bioremediation presents a promising and environmentally friendly approach for the cleanup of sites contaminated with halogenated hydrocarbons like this compound. This process utilizes the metabolic capabilities of microorganisms, plants, and their enzymes to degrade or transform these pollutants into less harmful substances. The primary mechanisms involved in the bioremediation of halogenated alkanes, such as 1,2-dibromoethane and by analogy this compound, include microbial degradation, phytoremediation, and enzymatic treatment.
Microbial degradation is a key strategy, relying on bacteria and fungi to break down contaminants. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Under aerobic conditions, the initial step often involves enzymes called dehalogenases, which cleave the carbon-halogen bond. The ease of this cleavage generally follows the order of I ≈ Br > Cl >> F. Following dehalogenation, the resulting alcohol can be further metabolized. For instance, the degradation of 1,2-dibromoethane can proceed through the formation of 2-bromoethanol.
Anaerobic degradation, on the other hand, often involves reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This process is crucial for the breakdown of highly halogenated compounds. Organohalide respiring bacteria, for example, use these compounds as terminal electron acceptors in their respiratory process.
Phytoremediation involves the use of plants to remove, degrade, or contain contaminants from soil and water. Plants can take up halogenated hydrocarbons through their root systems. Once inside the plant, these compounds can be metabolized through various enzymatic pathways or transpired into the atmosphere, a process known as phytovolatilization. The rhizosphere, the soil region around the plant roots, is a hotbed of microbial activity that can be stimulated by the plant, enhancing the breakdown of contaminants.
Enzymatic treatment is a more targeted approach that utilizes specific enzymes to break down pollutants. Dehalogenases are a primary group of enzymes used for this purpose. These enzymes can be produced by various microorganisms and are classified based on the substrates they act upon, such as haloalkane dehalogenases. Research has focused on isolating and characterizing these enzymes to improve their efficiency and applicability in bioremediation. For example, some dehalogenases work by a hydrolytic mechanism, cleaving the carbon-halogen bond to produce an alcohol, a halide ion, and a proton.
Interactive Data Table: Bioremediation Approaches for Halogenated Hydrocarbons
| Bioremediation Strategy | Description | Key Organisms/Enzymes | Relevant Findings |
| Microbial Degradation (Aerobic) | Breakdown of contaminants by microorganisms in the presence of oxygen. epa.gov | Pseudomonas sp., Rhodococcus sp., Mycobacterium sp., Haloalkane dehalogenases. | Aerobic degradation of 1,2-dibromoethane has been observed in various soil and aquifer materials. Mixed bacterial cultures have shown the ability to completely mineralize 1,2-dibromoethane. |
| Microbial Degradation (Anaerobic) | Breakdown of contaminants by microorganisms in the absence of oxygen, often via reductive dehalogenation. | Dehalococcoides sp., Dehalobacter sp., Reductive dehalogenases. | Reductive dehalogenation is a critical first step for many highly halogenated compounds. Complete dechlorination of some compounds to non-toxic ethene has been demonstrated. |
| Phytoremediation | Use of plants to clean up contaminated environments. | Poplar trees, ryegrass, maize. | Poplar trees have shown nearly complete uptake of some chlorinated hydrocarbons. The addition of specific bacterial strains can enhance the phytoremediation of brominated compounds in soil. |
| Enzymatic Treatment | Use of isolated enzymes to degrade pollutants. | Haloalkane dehalogenases, Halohydrin dehalogenases. | Dehalogenases catalyze the cleavage of carbon-halogen bonds, a key step in detoxification. These enzymes have potential applications in both bioremediation and the chemical industry. |
Detailed research has provided insights into the effectiveness of these strategies. For instance, studies on the microbial degradation of 1,2-dibromoethane in aquifer materials have shown that aerobic degradation occurs, with first-order half-lives ranging from 35 to 350 days. The products of this degradation include carbon dioxide and nonvolatile water-soluble compounds. In another study, a mixed bacterial culture was enriched that could completely mineralize 1,2-dibromoethane at concentrations up to 1 g/liter. This culture was also capable of degrading other halogenated compounds like bromoethane (B45996) and bromochloroethane.
The role of specific enzymes has also been a focus of research. For example, the bacterium Mycobacterium sp. strain GP1 can utilize 1,2-dibromoethane as its sole carbon and energy source. It employs a hydrolytic haloalkane dehalogenase for the initial metabolic step. Reductive dehalogenases, found in organohalide-respiring bacteria, are crucial for anaerobic degradation and have been a subject of intense study for their potential in bioremediation.
Phytoremediation studies have demonstrated the potential of various plants. For example, research on the phytoremediation of hexabromocyclododecanes (HBCDs) using Pseudomonas aeruginosa in conjunction with maize plants showed a significant decrease in HBCD concentrations in both the soil and the plants. This highlights the synergistic relationship between plants and microorganisms in bioremediation.
Interactive Data Table: Research Findings on Bioremediation of Halogenated Hydrocarbons
| Study Focus | Organism/System | Contaminant(s) | Key Findings |
| Microbial Degradation in Aquifers | Shallow aquifer materials | 1,2-Dibromoethane (EDB) | Aerobic degradation of EDB observed with half-lives of 35-350 days. Products included CO2 and water-soluble compounds. |
| Aerobic Mineralization | Mixed bacterial culture | 1,2-Dibromoethane (DBE), Bromoethane, Bromochloroethane | Complete mineralization of DBE up to 1 g/L. The culture also degraded other halogenated compounds. |
| Bacterial Degradation Pathway | Mycobacterium sp. strain GP1 | 1,2-Dibromoethane, 1-chloropropane, 1-bromopropane | Utilizes a hydrolytic haloalkane dehalogenase. Metabolizes 2-bromoethanol via ethylene oxide. |
| Phytoremediation of Brominated Flame Retardants | Pseudomonas aeruginosa HS9 and Maize | Hexabromocyclododecanes (HBCDs) | Addition of the bacterial strain significantly decreased HBCD concentrations in soil (87.6% removal) and plants (25% removal). |
| Anaerobic and Aerobic Biodegradation | Acclimated microbial consortium | 1,2-Dibromoethane (EDB) | Biodegradation efficiency of over 61% at 15°C. A two-phase biodegradation scheme was proposed. |
常见问题
Basic: What key physical properties of 1,2-dibromobutane are critical for experimental design?
Answer:
this compound (C₄H₈Br₂, MW 215.91) has a boiling point of 59–60°C at 20 mmHg, a density of 1.789 g/mL at 25°C, and a refractive index of 1.514–1.515 . Its solubility in alcohol (miscible) and insolubility in water make it suitable for hydrophobic reaction systems. These properties guide solvent selection, distillation conditions, and phase-separation protocols. For example, its low boiling point under reduced pressure allows for gentle purification via vacuum distillation.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Storage: Keep containers tightly closed in a dry, well-ventilated area to prevent electrostatic charge buildup .
- Exposure Control: Avoid skin/eye contact and inhalation of vapors. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Incompatibilities: Separate from strong oxidizers and ignition sources due to flammability risks .
- Spill Management: Use inert absorbents (e.g., sand) and avoid water to prevent contamination .
Advanced: How can regioselectivity in this compound synthesis from butene be optimized?
Answer:
this compound is synthesized via electrophilic addition of bromine to 1-butene. Regioselectivity (anti-Markovnikov vs. Markovnikov) is influenced by:
- Reaction Conditions: Polar protic solvents favor carbocation stability, while radical initiators promote allylic bromination .
- Catalysts: Lewis acids (e.g., FeBr₃) enhance electrophilic addition, but excess bromine may lead to over-bromination.
- Temperature Control: Lower temperatures (0–10°C) reduce side reactions like dibromide isomerization .
Advanced: What spectroscopic methods confirm the structure and purity of this compound?
Answer:
- GC Analysis: Purity is assessed via gas chromatography (GC) with flame ionization detection. A retention time of ~8.2 min (column: DB-5) and ≥98% peak area indicate high purity .
- NMR Spectroscopy:
- Refractive Index: Deviations >0.005 from 1.514–1.515 suggest impurities .
Basic: How does the dielectric constant of this compound influence its solvent properties?
Answer:
The dielectric constant (ε) of this compound is 5.7 at 20°C , indicating moderate polarity. This value impacts:
- Solvent Polarity: Suitable for SN2 reactions where polar aprotic solvents stabilize transition states.
- Compatibility: Lower ε compared to water (ε=80) reduces solubility of ionic reagents, favoring non-polar intermediates .
Advanced: How can discrepancies in reported dielectric constants of this compound be resolved?
Answer:
Discrepancies (e.g., ε=5.7 at 20°C vs. ε=4.5 at 25°C ) arise from:
- Temperature Variation: Dielectric constants decrease with rising temperature due to reduced dipole alignment.
- Measurement Techniques: Differences in electrode calibration (e.g., capacitance vs. impedance methods) .
- Sample Purity: Trace water or solvents (e.g., ethanol) alter ε. Validate purity via GC before measurement.
Advanced: How can isotopic labeling (e.g., deuterium) in dibromobutane derivatives aid mechanistic studies?
Answer:
Deuterated analogs (e.g., 1,4-dibromobutane-1,1,4,4-D₄) enable:
- Kinetic Isotope Effects (KIE): Track bond-breaking steps in elimination reactions (e.g., dehydrohalogenation) .
- Metabolic Tracing: In pharmaceutical studies, deuterium labels identify metabolic pathways without altering reactivity .
- Environmental Fate: Isotopic tracers monitor degradation rates in soil/water systems .
Basic: What are the primary decomposition products of this compound under thermal stress?
Answer:
At elevated temperatures (>100°C), this compound undergoes:
- Elimination: Forms 1,3-butadiene and HBr via dehydrohalogenation.
- Oxidation: Yields carbonyl compounds (e.g., butanone) in the presence of O₂ .
Monitor decomposition using FTIR (HBr absorption at ~2500 cm⁻¹) and GC-MS for volatile products .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations: Optimize transition states for Suzuki-Miyaura coupling using Pd catalysts. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution .
- QSPR Models: Correlate molecular descriptors (e.g., polar surface area) with reaction yields .
- Solvent Effects: COSMO-RS simulations predict solvation energies in toluene vs. DMF .
Basic: How is this compound utilized in polymer chemistry?
Answer:
As a bifunctional alkylating agent, it serves as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
